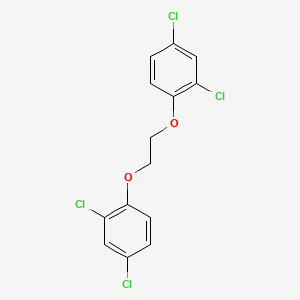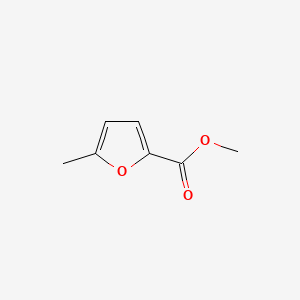
1,2-双(2,4-二氯苯氧基)乙烷
描述
1,2-Bis(2,4-dichlorophenoxy)ethane is a useful research compound. Its molecular formula is C14H10Cl4O2 and its molecular weight is 352 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Bis(2,4-dichlorophenoxy)ethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Bis(2,4-dichlorophenoxy)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(2,4-dichlorophenoxy)ethane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学反应
简便合成:该化合物已被用于对称1,1-双(硅基)乙烯的简便合成。该过程涉及钌配合物催化的硅基偶联环化,随后与格氏试剂反应,产生具有高选择性和良好产率的环状碳硅氧烷(Pawluć等,2005)。
含硅大环过氧化物:它是合成含硅大环过氧化物的反应物。这种独特的反应不会产生预期的聚合过氧化物,而是产生稳定的环状含硅过氧化物,并通过各种光谱技术进行表征(Arzumanyan et al., 2014)。
选择性合成方法:使用该化合物的新颖途径允许选择性合成1,1-双(硅基)-1-烯烃。这涉及顺序一锅法硅基偶联和Heck偶联反应,导致高产率产品(Pawluć, Hreczycho, & Marciniec, 2006)。
晶体学和结构研究
乙烷键长研究:该化合物已被用于研究乙烷衍生物的晶体结构。X射线衍射分析提供了有关乙烷键长和晶体中键的扭转振动的见解(Harada & Ogawa, 2001)。
铅(II)萃取的分子设计:该化合物的衍生物已被合成用于选择性萃取铅(II)。研究了萃取效率和Pb(II)/Cu(II)选择性与其分子结构的关系(Hayashita et al., 1999)。
环境和催化应用
热分解:其衍生物1,2-双(2,4,6-三溴苯氧基)乙烷(BTBPE)已被用于研究热分解机制。这项研究对于理解溴化阻燃剂的环境影响具有重要意义(Altarawneh & Dlugogorski, 2014)。
- 有机硅化合物的电化学:已研究了1,2-双(2,4-二氯苯氧基)乙烷的衍生物的电解制备聚(二硅烯)乙烯。这项研究突出了支持电解质和溶剂在硅-硅键形成中的作用,有助于有机硅化合物的发展(Kunai, Toyoda, Kawakami, & Ishikawa, 1992)。
- 黑碳和DDT代谢产物去氯化:在黑碳和硫化物存在的情况下进行DDT及其代谢产物的去氯化研究,为土壤和沉积物污染的原位修复技术提供了见解。这项研究对于理解污染物与黑碳之间的相互作用在环境化学中具有重要意义(Ding & Xu, 2016)。
安全和危害
作用机制
Target of Action
It is known that this compound is a chlorinated organic compound that is extensively used as a pesticide. Therefore, it can be inferred that its targets are likely to be pests that affect crops and other plants.
Action Environment
The action of 1,2-Bis(2,4-dichlorophenoxy)ethane can be influenced by various environmental factors. For instance, the effectiveness of this pesticide may be affected by factors such as temperature, humidity, and the presence of other chemicals in the environment . Furthermore, the stability of 1,2-Bis(2,4-dichlorophenoxy)ethane may also be influenced by these factors, potentially affecting its shelf life and efficacy.
生化分析
Biochemical Properties
1,2-Bis(2,4-dichlorophenoxy)ethane plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound is known to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various endogenous and exogenous substances. The inhibition of cytochrome P450 enzymes by 1,2-Bis(2,4-dichlorophenoxy)ethane can lead to altered metabolic processes and accumulation of toxic substances in the body .
Cellular Effects
1,2-Bis(2,4-dichlorophenoxy)ethane has been shown to affect various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, exposure to 1,2-Bis(2,4-dichlorophenoxy)ethane can lead to oxidative stress in cells, resulting in damage to cellular components such as lipids, proteins, and DNA. This compound can also interfere with the normal functioning of mitochondria, leading to impaired energy production and cell death.
Molecular Mechanism
The molecular mechanism of action of 1,2-Bis(2,4-dichlorophenoxy)ethane involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of enzymes, preventing their normal function. Additionally, 1,2-Bis(2,4-dichlorophenoxy)ethane can induce the expression of stress-responsive genes, leading to the production of proteins involved in detoxification and repair processes . The inhibition of key enzymes and the induction of stress responses contribute to the overall toxic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(2,4-dichlorophenoxy)ethane can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term exposure to 1,2-Bis(2,4-dichlorophenoxy)ethane has been shown to cause persistent changes in cellular function, including chronic oxidative stress and inflammation . These long-term effects can lead to the development of diseases such as cancer and neurodegenerative disorders.
Dosage Effects in Animal Models
The effects of 1,2-Bis(2,4-dichlorophenoxy)ethane vary with different dosages in animal models. At low doses, this compound may cause mild biochemical changes without significant toxicity. At higher doses, 1,2-Bis(2,4-dichlorophenoxy)ethane can cause severe toxic effects, including liver and kidney damage, reproductive toxicity, and immunosuppression . The threshold for toxic effects varies depending on the species and the duration of exposure.
Metabolic Pathways
1,2-Bis(2,4-dichlorophenoxy)ethane is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound can affect metabolic flux by inhibiting the activity of these enzymes, leading to altered levels of metabolites. Additionally, 1,2-Bis(2,4-dichlorophenoxy)ethane can be metabolized into reactive intermediates that can bind to cellular macromolecules, causing further toxicity .
Transport and Distribution
Within cells and tissues, 1,2-Bis(2,4-dichlorophenoxy)ethane is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its lipophilic nature. The distribution of 1,2-Bis(2,4-dichlorophenoxy)ethane within the body can influence its overall toxicity and persistence .
Subcellular Localization
The subcellular localization of 1,2-Bis(2,4-dichlorophenoxy)ethane can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its toxic effects. Post-translational modifications and targeting signals may play a role in directing 1,2-Bis(2,4-dichlorophenoxy)ethane to these compartments .
属性
IUPAC Name |
2,4-dichloro-1-[2-(2,4-dichlorophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4O2/c15-9-1-3-13(11(17)7-9)19-5-6-20-14-4-2-10(16)8-12(14)18/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGCTYZENHHSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212800 | |
| Record name | 1,2-Bis(2,4-dichlorophenoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-70-4 | |
| Record name | 1,2-Bis(2,4-dichlorophenoxy)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6339-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Bis(2,4-dichlorophenoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)




